molecular formula C7H10O7 B1195384 Homocitric acid CAS No. 3562-74-1

Homocitric acid

Cat. No. B1195384
CAS RN: 3562-74-1
M. Wt: 206.15 g/mol
InChI Key: XKJVEVRQMLKSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Homocitric acid is a tricarboxylic acid. It is a conjugate acid of a homocitrate(1-).

Scientific Research Applications

  • Role in Nitrogenase Enzyme Function

    • Homocitric acid plays a crucial role in the iron-molybdenum cofactor (FeMo-co) of the nitrogenase enzyme. In studies on molybdenum(VI) complexes, homocitrate demonstrated significant biological relevance by coordinating to molybdenum(VI) atoms, which could shed light on its function in nitrogenase enzymes (Zhou et al., 2006).
  • Synthesis for Isotopic Labeling

    • Homocitric acid lactone has been synthesized with the systematic placement of carbon isotopes for detailed studies of this cofactor. This development is pivotal for research in biochemical pathways where homocitric acid plays a role (Moore et al., 2013).
  • Development of Synthesis Methods

    • New methods for the synthesis of homocitric acid lactone have been developed. These methods are crucial for creating isotopomers of homocitric acid, aiding in research that requires detailed analysis of its structure and function (Nickerson et al., 2016).
  • Applications in Microscale Chemistry

    • Microscale chemistry experiments have been utilized in the synthesis of homocitrate. This indicates the role of microscale techniques in probing scientific research and understanding the chemical properties of homocitric acid (Zeng-chun, 2002).
  • Investigating Biological Reactions

    • Research on the synthesis of different isotopic forms of homocitrates and homocitrate lactones has provided insights into the stereochemistry of reactions catalyzed by homocitrate synthase, a key enzyme in certain biological pathways (Tavassoli et al., 2006).
  • Understanding Enzyme Regulation

    • Studies on homocitrate synthase from yeast have contributed to understanding the enzyme's regulatory mechanism, particularly in terms of activation and inhibition by various effectors. This research is fundamental to our comprehension of enzyme regulation in biochemical pathways (Andi & Cook, 2005).

properties

CAS RN

3562-74-1

Product Name

Homocitric acid

Molecular Formula

C7H10O7

Molecular Weight

206.15 g/mol

IUPAC Name

2-hydroxybutane-1,2,4-tricarboxylic acid

InChI

InChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13)

InChI Key

XKJVEVRQMLKSMO-UHFFFAOYSA-N

SMILES

C(CC(CC(=O)O)(C(=O)O)O)C(=O)O

Canonical SMILES

C(CC(CC(=O)O)(C(=O)O)O)C(=O)O

synonyms

homocitrate
homocitric acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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